molecular formula C23H20BrN3O3 B10896225 7-[(3-Bromo-4,5-dimethoxyphenyl)(pyridin-2-ylamino)methyl]quinolin-8-ol

7-[(3-Bromo-4,5-dimethoxyphenyl)(pyridin-2-ylamino)methyl]quinolin-8-ol

Cat. No.: B10896225
M. Wt: 466.3 g/mol
InChI Key: YTSQXCDEMAKOKZ-UHFFFAOYSA-N
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Description

7-[(3-BROMO-4,5-DIMETHOXYPHENYL)(2-PYRIDYLAMINO)METHYL]-8-QUINOLINOL is a complex organic compound that features a quinolinol core substituted with a bromo-dimethoxyphenyl group and a pyridylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3-BROMO-4,5-DIMETHOXYPHENYL)(2-PYRIDYLAMINO)METHYL]-8-QUINOLINOL typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinolinol core, followed by the introduction of the bromo-dimethoxyphenyl group and the pyridylamino group through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to enhance the overall efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-[(3-BROMO-4,5-DIMETHOXYPHENYL)(2-PYRIDYLAMINO)METHYL]-8-QUINOLINOL can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

    Substitution: The bromo group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under conditions that facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized quinolinol derivatives.

Scientific Research Applications

7-[(3-BROMO-4,5-DIMETHOXYPHENYL)(2-PYRIDYLAMINO)METHYL]-8-QUINOLINOL has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 7-[(3-BROMO-4,5-DIMETHOXYPHENYL)(2-PYRIDYLAMINO)METHYL]-8-QUINOLINOL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • **7-[(3-BROMO-4,5-DIMETHOXYPHENYL)(2-PYRIDYLAMINO)METHYL]-8-HYDROXYQUINOLINE
  • **7-[(3-BROMO-4,5-DIMETHOXYPHENYL)(2-PYRIDYLAMINO)METHYL]-8-METHOXYQUINOLINE

Uniqueness

Compared to similar compounds, 7-[(3-BROMO-4,5-DIMETHOXYPHENYL)(2-PYRIDYLAMINO)METHYL]-8-QUINOLINOL is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the bromo-dimethoxyphenyl group and the pyridylamino group provides a distinct set of properties that can be leveraged in various applications.

Properties

Molecular Formula

C23H20BrN3O3

Molecular Weight

466.3 g/mol

IUPAC Name

7-[(3-bromo-4,5-dimethoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol

InChI

InChI=1S/C23H20BrN3O3/c1-29-18-13-15(12-17(24)23(18)30-2)20(27-19-7-3-4-10-25-19)16-9-8-14-6-5-11-26-21(14)22(16)28/h3-13,20,28H,1-2H3,(H,25,27)

InChI Key

YTSQXCDEMAKOKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC=N4)Br)OC

Origin of Product

United States

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